molecular formula C11H13FO3 B7877823 Ethyl 3-(4-fluorophenoxy)propanoate

Ethyl 3-(4-fluorophenoxy)propanoate

Cat. No.: B7877823
M. Wt: 212.22 g/mol
InChI Key: JPNMRAFXXNBHSJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenoxy)propanoate is an organic compound with the molecular formula C11H13FO3 It is characterized by the presence of a fluorophenoxy group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-fluorophenoxy)propanoate typically involves the reaction of 4-fluorophenol with ethyl 3-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-fluorophenol+ethyl 3-bromopropanoateK2CO3,DMF,refluxEthyl 3-(4-fluorophenoxy)propanoate\text{4-fluorophenol} + \text{ethyl 3-bromopropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 4-fluorophenol+ethyl 3-bromopropanoateK2​CO3​,DMF,reflux​Ethyl 3-(4-fluorophenoxy)propanoate

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-fluorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-(4-fluorophenoxy)propanoic acid.

    Reduction: 3-(4-fluorophenoxy)propanol.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-fluorophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Ethyl 3-(4-fluorophenoxy)propanoate can be compared with other similar compounds such as:

  • Ethyl 3-(4-chlorophenoxy)propanoate
  • Ethyl 3-(4-bromophenoxy)propanoate
  • Ethyl 3-(4-methylphenoxy)propanoate

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These characteristics can enhance its performance in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 3-(4-fluorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNMRAFXXNBHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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